Journal Name:Glycoconjugate Journal
Journal ISSN:0282-0080
IF:3.009
Journal Website:http://link.springer.com/journal/10719
Year of Origin:1984
Publisher:Springer Netherlands
Number of Articles Per Year:50
Publishing Cycle:Monthly
OA or Not:Not
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2022-12-26 , DOI:
10.1016/j.calphad.2022.102525
Magnesium-zinc-antimony (Mg–Zn–Sb) system is a promising cast Mg alloy system. Herein, the thermodynamic assessment of Mg–Zn–Sb ternary system was carried out using the CALculation of PHAse Diagram (CALPHAD) approach coupled with the experimental data in this work. The transformation temperatures and the isothermal section of the Mg-rich corner at 300 °C was investigated. Afterwards, a set of self-consistent parameters of Mg–Zn–Sb system were achieved combined with the thermodynamic descriptions of Mg–Sb and Mg–Zn systems as well as the updated description of Zn–Sb system in the present work. Meanwhile, the ternary Al–Zn–Sb system was re-assessed based on the available literature data. A set of reliable parameters describing the ternary Al–Zn–Sb system were obtained, and the present calculated results can reproduce most of the phase equilibria data. The thermodynamic description of Mg–Al–Zn–Sb systems was then developed using the extrapolation method from the descriptions of the constituent sub-ternary systems.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2023-07-12 , DOI:
10.1016/j.calphad.2023.102586
The Ti–Si–C and Ti–Si–N systems were thermodynamically reassessed by using the CALculation of PHAse Diagram (CALPHAD) approach. A more suitable Gibbs energies expression of Ti3SiC2 was obtained to fit better with heat capacity data in the Ti–Si–C system. The thermodynamic parameters of the Ti–Si–N system were adjusted based on the revised Ti–Si system. A self-consistent thermodynamic database of the quaternary Ti–Si–C–N system was established. The calculated thermodynamic data and phase diagrams agree well with the experimental data. The CVD (Chemical Vapor Deposition) process for TiSiCN coatings was simulated using the newly evaluated thermodynamic parameters of the Ti–Si–C–N system. A good agreement between the predicted coating composition and the experimental ones was achieved, verifying the reliability of the thermodynamic database obtained in the present work.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2023-07-21 , DOI:
10.1016/j.calphad.2023.102584
Incorporating multicomponent, multiphase, complex chemical equilibrium calculations into process and multiphysics models can provide significant insights into industrial processes that current modelling or measurements cannot. Equilibrium calculations are however, in general, omitted or incorporated in a simplified manner due to their computational expense. Several methods have been developed to accelerate these calculations.A new accelerator algorithm was developed (Roos and Zietsman, 2021) based on phase diagram geometry, the Gibbs phase rule, and the lever rule to include equilibrium calculations into models more efficiently. This framework of established thermochemical theory provides a sound basis for discretisation and interpolation, and allows the accelerator algorithm to work in systems with any number of components. The work presented here aimed to test accelerator performance and demonstrate that it has the capability of achieving noteworthy levels of acceleration while maintaining acceptable accuracy.The accelerator was tested on ten 2-component systems, four 3-component systems, a simplified 4-component ilmenite smelting system, and a simplified 5-component iron- and steelmaking system. As the number of system components increased, so did the computational expense of direct equilibrium calculations. This translated to larger acceleration factors for higher-order systems — from 20 in 2-component systems to 1000 in the 5-component system. In a small number of cases it was observed that the acceleration factor was smaller than one during interpolation. This was attributed to slow searching times for suitable interpolation cells from the database.Phase composition interpolation errors are less than 1 × 10-2 mol mol−1. This translates to an interpolated phase composition being accurate to within 99 % of the calculated composition and results in phase fraction errors of 1 × 10-2 and less. In a very small number of cases the interpolation errors made on physical and thermochemical properties are as high 10 %. This is because system properties are calculated as a phase fraction weighted sum of phase properties and errors made on system properties can therefore become large due to interpolation errors being made twice. However, the majority of errors made on physical and thermochemical properties are in the order of 1 % and less. The level of accuracy achieved by the accelerator algorithm was acceptable for the chosen discretisation tolerances.
Reassessment of low-temperature Gibbs energies of BCC and FCC in steel for T0-temperature evaluation
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2023-03-08 , DOI:
10.1016/j.calphad.2023.102531
In this work, we present an improved thermodynamic modeling of the mc_fe multicomponent database on the Fe-rich side at low temperatures. This is of special interest for the prediction of bainite and martensite start temperatures. The Fe–Ni, Fe–Mn, and Fe–Cr subsystems of the Fe–Al–C–Cr–Mn–Ni–Si steel system are reassessed with particular focus on the magnetic contributions to Gibbs energies. Moreover, the predicted C dependence of the T0 line in various extensions of the Fe–C system needed improvement, which is realized by the revision of the Fe–C base in terms of the solubility limit of C in ferrite (BCC). Ternary system descriptions are adapted to the changes made in the binaries.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2023-03-28 , DOI:
10.1016/j.calphad.2023.102549
Abstract not available
Thermodynamic modeling of the Nb-Ni system with uncertainty quantification using PyCalphad and ESPEI
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2023-06-04 , DOI:
10.1016/j.calphad.2023.102563
The Nb–Ni system is remodeled with uncertainty quantification (UQ) using software tools of PyCalphad and ESPEI (the Extensible, Self-optimizing Phase Equilibria Infrastructure) with the presently implemented capability of modeling site fraction based on Wyckoff positions. The five- and three-sublattice models are used to model the topologically close pack (TCP) μ-Nb7Ni6 and δ-NbNi3 phases according to their Wyckoff positions. The inputs for CALPHAD-based thermodynamic modeling include the thermochemical data as a function of temperature predicted by first-principles and phonon calculations based on density functional theory (DFT), ab initio molecular dynamics (AIMD) simulations, together with phase equilibrium and site fraction data in the literature. In addition to phase diagram and thermodynamic properties, the CALPHAD-based predictions of site fractions of Nb in μ-Nb7Ni6 agree well with experimental data. Furthermore, the UQ estimation using the Markov Chain Monte Carlo (MCMC) method as implemented in ESPEI is applied to study the uncertainty of site fraction in μ-Nb7Ni6 and enthalpy of mixing (ΔHmix) in liquid.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2023-01-18 , DOI:
10.1016/j.calphad.2022.102523
Mixed oxides of uranium and plutonium U1-yPuyO2-x are currently studied as reference fuel for Sodium-cooled Fast Reactors (SFRs). To predict the margin to fuel melting, an accurate description of both solidus and liquidus temperatures of these materials is crucial. In this work, after a critical review of the literature data, the parameters of the liquid phase of the CALPHAD models of the Pu–O and U–Pu–O systems are reassessed based on the model of Guéneau et al.. A good agreement between the calculated and selected experimental data is obtained. Using this model, the melting behaviour of U1-yPuyO2±x oxides is then studied as a function of plutonium content and oxygen stoichiometry. The congruent melting for the mixed oxides is found to be shifted towards low O/M ratios compared to the end-members (UO1.97 and PuO1.95). The temperature of this congruent melting is nearly constant (3130–3140 K) along a ternary phase boundary from UO1.98 to U0.55Pu0.45O1.82 and then decreases with Pu content to a maximum of approximately 3040 K for PuO1.95. This observation is explained by the stabilisation of the hypo-stoichiometric mixed oxides due to the increase of the configurational entropy at high temperatures by the formation of oxygen vacancies and related cation mixing. The influence of the atmosphere used in the laser heating melting experiments on the oxygen stoichiometry of the sample and its solidus and liquidus temperatures is investigated. The determination of this O/M ratio after laser melting tests using XANES is also reported. The simultaneous presence of U6+, U5+, U4+, Pu3+ and Pu4+ is observed, highlighting the occurrence of charge compensation mechanisms. The samples are highly oxidised in air whereas close to stoichiometry (O/M = 2.00) in argon. These results are in agreement with the computed solidification paths. This work illustrates the complex melting behaviour of the U1-yPuyO2±x fuels and highlights the need for the CALPHAD method to accurately describe and predict the high-temperature transitions of the U–Pu–O system.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2023-04-06 , DOI:
10.1016/j.calphad.2023.102550
Light steel profiles are steels with medium C, Mn and Si contents. In these steels internal cleanness is important for mechanical properties and surface quality, both during hot rolling and during the coating of the final product. Production costs of these steels are defined by the total heat time, from charging the Electric Arc Furnace (EAF) to starting continuous casting. Ladle furnace (LF) processing has a large influence on heat time and costs related to deoxidation, meeting composition requirements with a high yield of oxidizing alloying additions and proper rinsing to promote homogenization and cleanness. Thermodynamics and kinetics control how slag and steel oxidation levels evolve, as well as the evolution of the non-metallic inclusion population since at this stage primary oxides are the main inclusions. A model based on solid thermodynamic and kinetics fundamentals would be extremely useful for the producer of these steels, so that the evolution of the heat in the ladle furnace could be properly understood and, afterward, improve. In this work, we present the development of an “Effective Equilibrium Reaction Zone” (EERZ) for the LF processing of these steels, using a well-established thermodynamic database for metal and slags and a module of commercial computational thermodynamic software. We aim at demonstrating that these easily accessible and useable tools can be very effective to help in industrial process development. Thus, based on three selected industrial heats we adjust the kinetic parameters to describe the processes occurring for tapping from the EAF to releasing the heat for continuous casting. Volumetric mass transfer coefficients, heat transfer coefficients and other less critical variables are adjusted based on these heats and the model is then tested in seven further heats of the same steel grade. Results indicate that it is possible to achieve a good fit of the model to the industrial process and this helps identifying critical process variables to optimize the process schedule of these steels. Furthermore, we identify possible current limitations of the modeling strategy as suggested in the preliminary steps for the development of a EERZ model that may be coupled for on-line use, the support LF operators.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2022-11-16 , DOI:
10.1016/j.calphad.2022.102502
The increasing concentrations of metallic Al or Al2O3 in secondary copper resources like electronic wastes motivate research into the slag chemistry of high-Al2O3 iron silicate slags for optimizing the industrial smelting process. In this study, the effect of Al2O3 in slag on the phase equilibria of the FeOx-SiO2-Al2O3 slag system was experimentally investigated at 1200 °C and pO2 of 10−8.6 atm. The high-temperature experiments were undertaken in silica and spinel crucibles in a controlled CO–CO2 gas atmosphere, followed by rapid quenching and Electron Probe Microanalysis. The equilibrium compositions of liquid slags in the tridymite primary phase field, spinel primary phase field, and the three-phase invariant point were determined. The 1200 °C isothermal section was constructed for the FeOx-SiO2-Al2O3 system, and the results showed that Al2O3 can dissolve in the liquid slags to a maximum concentration of 17 wt%. The present experimental results were compared with the predictions by MTDATA and FactSage. It was found that the present experimentally determined liquid domain agreed well with the calculations by FactSage except the invariant point. However, the present isotherm in the spinel primary phase field of spinel displayed lower Al2O3 concentrations. The present results help regulating fluxing strategies of FeOx-SiO2-Al2O3 slags and optimizing smelting operations of recycling high-alumina concentration copper resources.
Glycoconjugate Journal ( IF 3.009 ) Pub Date: 2023-03-16 , DOI:
10.1016/j.calphad.2023.102546
The Ni–Ti-Hf ternary system has been assessed by CALPHAD method combined with first-principles calculations. Based on experimental results in the literature, the whole system is evaluated completely. The liquid, γ-Ni, β-(Hf, Ti), α-(Hf, Ti) are modeled using the substitution solution model. Ordered and disordered bcc phases use single Gibbs energy description, while the other intermetallic compounds use corresponding sublattice model to describe. The formation enthalpies of the hypothetical end members of each phase in Ni–Ti-Hf ternary system have been calculated using first principles and incorporated into the modeling. According to the experimental results, the sublattice model of the newly discovered ternary phase τ is determined as (Ni)11(Hf, Ti)14 and the phase is added to the thermodynamic optimization. By comparing the experimental data with the calculated results, the thermodynamic description of this work is in good agreement with the reasonable experimental results. The calculated Ni–Ti-Hf ternary system is summarized by means of isothermal sections, vertical sections, liquidus projection and reaction scheme.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
生物3区 | BIOCHEMISTRY & MOLECULAR BIOLOGY 生化与分子生物学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
3.80 | 76 | Science Citation Index Science Citation Index Expanded | Not |
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